molecular formula C10H8ClN3O B1386572 3-((2-Chloropyrimidin-4-yl)oxy)aniline CAS No. 943314-62-3

3-((2-Chloropyrimidin-4-yl)oxy)aniline

Cat. No.: B1386572
CAS No.: 943314-62-3
M. Wt: 221.64 g/mol
InChI Key: XCYKCLLZDOOWEG-UHFFFAOYSA-N
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Description

3-((2-Chloropyrimidin-4-yl)oxy)aniline is a chemical compound with the molecular formula C10H8ClN3O and a molecular weight of 221.64 g/mol . It is a member of the halides category and is used primarily in research and industrial applications. The compound is known for its unique structure, which includes a pyrimidine ring substituted with a chlorine atom and an aniline group connected via an oxygen atom.

Biochemical Analysis

Cellular Effects

3-((2-Chloropyrimidin-4-yl)oxy)aniline has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have anticancer potential by targeting specific cellular pathways and inhibiting the proliferation of cancer cells . Additionally, it can modulate immune responses by affecting cytokine signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes and functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as modulating immune responses or inhibiting cancer cell proliferation . At higher doses, it can exhibit toxic or adverse effects, including potential damage to tissues and organs. Understanding the dosage effects is crucial for determining the therapeutic window and safety of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. It may interact with specific transporters or binding proteins, influencing its localization and accumulation . Understanding these interactions is essential for determining the bioavailability and efficacy of this compound in different cellular and tissue contexts.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline typically involves the reaction of 2-chloropyrimidine with aniline in the presence of a suitable base and solvent. One common method includes the use of dimethyl carbonate (DMC) and 1,4-diazabicyclo[2.2.2]octane (DABCO) as catalysts . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of palladium on carbon (Pd/C) as a catalyst and ethanol as a solvent is common in such processes . The reaction mixture is typically heated to reflux, and the product is isolated by filtration and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-((2-Chloropyrimidin-4-yl)oxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents such as dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various substituted pyrimidines and aniline derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2-Chloropyrimidin-4-yl)oxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-chloropyrimidin-4-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-10-13-5-4-9(14-10)15-8-3-1-2-7(12)6-8/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYKCLLZDOOWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC(=NC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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